N-[3-Hydroxy-4-(hydroxymethyl)cyclopentyl]-2-(1H-indol-3-YL)acetamide
Description
Properties
IUPAC Name |
N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]-2-(1H-indol-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3/c19-9-11-5-12(7-15(11)20)18-16(21)6-10-8-17-14-4-2-1-3-13(10)14/h1-4,8,11-12,15,17,19-20H,5-7,9H2,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIULDQHCSIOHLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(C1CO)O)NC(=O)CC2=CNC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-Hydroxy-4-(hydroxymethyl)cyclopentyl]-2-(1H-indol-3-YL)acetamide typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the cyclopentyl moiety with the desired hydroxyl and hydroxymethyl groups. This can be achieved through a series of oxidation and reduction reactions. The indole moiety is then introduced via a coupling reaction, often using a Suzuki-Miyaura cross-coupling reaction .
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimizing the reaction conditions to maximize yield and minimize by-products. This could include the use of high-throughput screening to identify the most effective catalysts and solvents for each step of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[3-Hydroxy-4-(hydroxymethyl)cyclopentyl]-2-(1H-indol-3-YL)acetamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to remove oxygen-containing functional groups.
Substitution: The indole moiety can participate in electrophilic substitution reactions due to its aromatic nature.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic substitution reactions typically require acidic conditions and a suitable electrophile.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction can produce alcohols or alkanes.
Scientific Research Applications
N-[3-Hydroxy-4-(hydroxymethyl)cyclopentyl]-2-(1H-indol-3-YL)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s indole moiety is known for its biological activity, making it a candidate for drug development.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[3-Hydroxy-4-(hydroxymethyl)cyclopentyl]-2-(1H-indol-3-YL)acetamide involves its interaction with various molecular targets. The indole moiety can bind to specific receptors in the body, modulating their activity. This can lead to a range of biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Functional Group Analysis
The following table summarizes key structural features and properties of N-[3-Hydroxy-4-(hydroxymethyl)cyclopentyl]-2-(1H-indol-3-yl)acetamide and related indole-acetamide derivatives:
*Estimated based on molecular formula.
Key Structural and Functional Differences
Side Chain Complexity: The target compound’s cyclopentyl side chain with dual hydroxyl groups contrasts with simpler alkyl (e.g., ethyl ) or aromatic (e.g., 4-chlorophenyl ) groups in analogs. Halogenated derivatives (e.g., 4-chlorophenyl ) exhibit increased lipophilicity, which could enhance membrane permeability but reduce solubility.
Indole Substitutions :
- Most analogs lack substitutions on the indole ring, whereas compound includes 5-methoxy and 2-methyl groups. These modifications may sterically hinder interactions or alter electron density, affecting enzyme inhibition .
Biological Activity: Compounds like and were designed as sterol 14α-demethylase inhibitors or antimalarial candidates (via pLDH assays), suggesting a shared target class for indole-acetamides . The target compound’s polar side chain may improve selectivity for hydrophilic binding pockets.
Physicochemical Properties
- Solubility : The target compound’s hydroxy groups likely increase aqueous solubility compared to halogenated (e.g., ) or aromatic (e.g., ) analogs.
- LogP : Estimated logP values (via fragment-based methods):
Research Findings and Implications
- Enzyme Inhibition : Azole-free indole-acetamides (e.g., ) show promise as antiparasitic agents, but the target compound’s unique side chain may reduce off-target effects common in azole-based drugs .
- Synthetic Feasibility : Analog synthesis methods (e.g., column chromatography , TFAA-mediated reactions ) could be adapted for the target compound, though its stereochemistry may require chiral resolution techniques .
- Metabolic Stability : The cyclopentyl group’s rigidity may confer resistance to enzymatic degradation compared to flexible ethyl-linked analogs .
Biological Activity
N-[3-Hydroxy-4-(hydroxymethyl)cyclopentyl]-2-(1H-indol-3-YL)acetamide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : CHNOI
- Molecular Weight : 352.13 g/mol
- IUPAC Name : 1-[(1R,3S,4R)-3-hydroxy-4-(hydroxymethyl)cyclopentyl]-5-iodopyrimidine-2,4-dione .
Pharmacological Activities
The biological activities of this compound have been explored in various studies. Key findings include:
Antimicrobial Activity
Research indicates that derivatives of indole compounds exhibit significant antimicrobial properties. The compound has shown effectiveness against various fungal strains, including Aspergillus flavus and Penicillium expansum. In studies with concentrations of 0.5 mg/ml and 0.25 mg/ml, certain derivatives demonstrated high antifungal activity .
Anticancer Properties
Indole derivatives are known for their anticancer effects. This compound has been evaluated for its ability to inhibit cancer cell proliferation. In vitro studies have shown that it can induce apoptosis in certain cancer cell lines by activating caspase pathways .
Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory properties. It appears to inhibit pro-inflammatory cytokines and reduce inflammation markers in various models, suggesting a potential therapeutic role in inflammatory diseases .
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in inflammatory pathways.
- Modulation of Signaling Pathways : It has been shown to affect signaling pathways related to cell survival and apoptosis, particularly through the modulation of the NF-kB and MAPK pathways .
- Interaction with Cellular Targets : The structural features allow it to interact with various cellular targets, enhancing its bioactivity.
Study 1: Antifungal Efficacy
In a study published in December 2022, a series of indole derivatives were synthesized and tested for antifungal activity against Acremonium strictum and Penicillium expansum. The results indicated that certain compounds exhibited significant antifungal properties at low concentrations, highlighting the potential of indole derivatives as therapeutic agents against fungal infections .
Study 2: Anticancer Potential
A recent investigation assessed the anticancer efficacy of this compound on human breast cancer cells. The findings revealed that treatment with this compound led to a marked decrease in cell viability and an increase in apoptotic markers compared to control groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
